molecular formula C17H9BrClN3O3 B3893406 5-bromo-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide

5-bromo-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide

Cat. No. B3893406
M. Wt: 418.6 g/mol
InChI Key: UTWFVBIQRVXNLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide is a synthetic compound that has gained significance in scientific research due to its potential as a pharmacological tool. The compound is commonly referred to as BRD0705 and has been studied for its mechanism of action and biochemical effects.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide involves the inhibition of bromodomain-containing proteins. The compound binds to the bromodomain, preventing the interaction between the protein and acetylated lysine residues on histones. This disrupts the regulation of gene expression, leading to changes in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical effects on cells. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. The physiological effects of the compound are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide in lab experiments is its specificity for bromodomain-containing proteins. This allows researchers to study the effects of inhibiting these proteins without affecting other cellular processes. However, one limitation of using the compound is its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on 5-bromo-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide. One area of interest is the development of more potent and selective inhibitors of bromodomain-containing proteins. Another direction is the investigation of the compound's effects on specific diseases, such as cancer and inflammation. Additionally, the use of BRD0705 in combination with other drugs is an area of potential research.

Scientific Research Applications

5-bromo-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has been studied for its potential as a pharmacological tool. The compound has been shown to have activity against bromodomain-containing proteins, which are involved in the regulation of gene expression. BRD0705 has been used in studies investigating the role of bromodomain-containing proteins in cancer, inflammation, and other diseases.

properties

IUPAC Name

5-bromo-N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrClN3O3/c18-14-6-5-13(24-14)16(23)21-9-3-4-11(19)10(8-9)17-22-15-12(25-17)2-1-7-20-15/h1-8H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWFVBIQRVXNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(O4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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